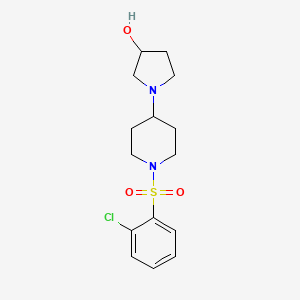
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a 2-chlorophenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and piperidine is a six-membered ring with one nitrogen atom. Both of these structures are commonly used in medicinal chemistry .
Molecular Structure Analysis
The pyrrolidine and piperidine rings in the compound contribute to its three-dimensional structure due to their non-planarity . The sulfonyl group attached to the 2-chlorophenyl group likely adds to the compound’s polarity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the pyrrolidine and piperidine rings might undergo reactions at the nitrogen atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol and its derivatives have been explored for their synthetic utility and chemical properties. Studies demonstrate methodologies for synthesizing pyrrolidine derivatives, emphasizing the role of sulfones in facilitating these chemical transformations. For instance, the acid-catalyzed reaction of phenols with chlorophenylsulfonyl ethoxypyrrolidine leads to new arylsulfonylpyrrolidines, showcasing a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). This synthetic approach provides a pathway for creating novel compounds with potential applications in drug development and materials science.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of certain derivatives, evaluating their efficacy against bacterial and fungal pathogens. The synthesis and antimicrobial activity of benzhydryl-sulfonyl-piperidine derivatives against pathogens affecting tomato plants highlight the potential agricultural applications of these compounds. Some synthesized derivatives exhibit significant antimicrobial activities, offering a new avenue for addressing plant diseases (Vinaya et al., 2009).
Molecular Structure and Crystallography
The detailed structural analysis of sulfonamide derivatives, including crystal structure investigations, provides insights into the conformational behaviors and molecular interactions of these compounds. Such studies are essential for understanding the fundamental properties that could influence their applications in material science and drug design. For instance, the synthesis and crystal structure analysis of toluene-sulfonyl-piperidinyl-methanol derivatives contribute to the understanding of molecular conformations and potential intermolecular interactions (Girish et al., 2008).
Pharmacological Potential
Although the request specified excluding information related to drug use, dosage, and side effects, it is worth noting that the structural motifs present in 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol derivatives are explored for their pharmacological potential. The stereoselective behavior and binding properties of certain analogues to biological targets, without delving into specific drug applications, suggest their relevance in developing new therapeutic agents (Carosati et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJSUPMJONVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
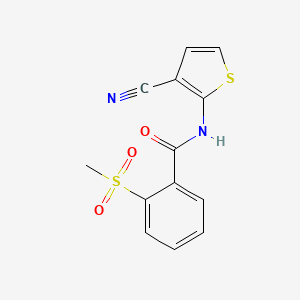
![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
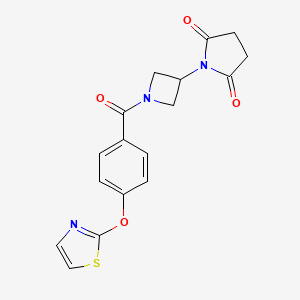
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
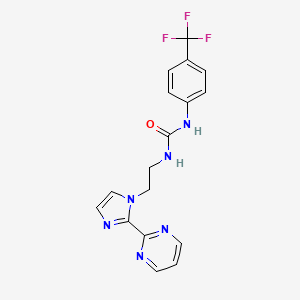
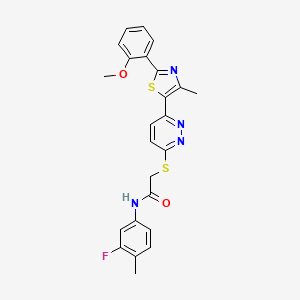
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)
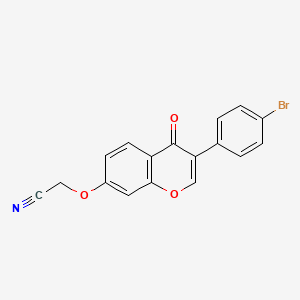
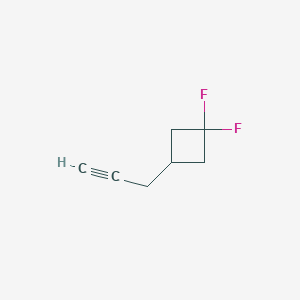
![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)